molecular formula C15H18ClNO4S2 B2646415 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide CAS No. 2097914-46-8

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2646415
CAS No.: 2097914-46-8
M. Wt: 375.88
InChI Key: UXRMTUOZWUHTFH-UHFFFAOYSA-N
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Description

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition would prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene ring suggests potential for diverse reactivity and applications in various fields.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-15(18,8-11-5-6-22-9-11)10-17-23(19,20)12-3-4-14(21-2)13(16)7-12/h3-7,9,17-18H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMTUOZWUHTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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